4-{[(4-Bromobenzyl)amino]methyl}benzoic acid
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Overview
Description
4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is an organic compound with the molecular formula C15H14BrNO2 and a molecular weight of 320.18 g/mol . This compound is characterized by the presence of a bromobenzyl group attached to an aminomethylbenzoic acid core. It is primarily used in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid typically involves the reaction of 4-bromobenzylamine with 4-formylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help streamline the production process and reduce the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Bromobenzyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group or other reduced forms.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce benzyl derivatives .
Scientific Research Applications
4-{[(4-Bromobenzyl)amino]methyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Research into potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(4-Bromobenzyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The aminomethylbenzoic acid core may also play a role in modulating the compound’s activity by influencing its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: Lacks the bromobenzyl group, resulting in different chemical properties and reactivity.
4-(Bromomethyl)benzoic acid: Contains a bromomethyl group instead of a bromobenzyl group, leading to variations in its chemical behavior.
Uniqueness
4-{[(4-Bromobenzyl)amino]methyl}benzoic acid is unique due to the presence of both the bromobenzyl and aminomethylbenzoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[[(4-bromophenyl)methylamino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-14-7-3-12(4-8-14)10-17-9-11-1-5-13(6-2-11)15(18)19/h1-8,17H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEDNOIBAISCMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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